molecular formula C12H8Br2O3 B1389630 Methyl 3,6-dibromo-2-hydroxy-1-naphthoate CAS No. 1192263-94-7

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Cat. No.: B1389630
CAS No.: 1192263-94-7
M. Wt: 360 g/mol
InChI Key: JNSBMLKNHKAHHS-UHFFFAOYSA-N
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Description

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (CAS 1192263-94-7) is a chemical compound for research use. It is part of a class of naphthoic acid derivatives that have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors . These receptors are critically involved in synaptic transmission and plasticity, and their over-activation is implicated in various neurological conditions . As a research chemical, it serves as a valuable building block in organic synthesis and for investigating novel pharmacological pathways in neuroscience. This compound should be stored sealed in a dry environment at 2-8°C . Please refer to the product's Safety Data Sheet for detailed handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O3/c1-17-12(16)10-8-3-2-7(13)4-6(8)5-9(14)11(10)15/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBMLKNHKAHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CC(=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212431
Record name Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate
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Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192263-94-7
Record name Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192263-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID101212431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate in Dimethyl Sulfoxide (DMSO) and Chloroform

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate in two common laboratory solvents: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the relatively nonpolar solvent, Chloroform (CHCl₃). Due to the absence of publicly available quantitative solubility data for this specific molecule, this document establishes a predictive framework based on first principles of solute-solvent interactions and provides a rigorous, self-validating experimental protocol for its empirical determination. We will deconstruct the molecular structure of the target compound to forecast its behavior and present a detailed methodology for obtaining precise solubility measurements, essential for applications in drug discovery, high-throughput screening, and chemical synthesis.

Foundational Principles: Compound and Solvent Characteristics

A molecule's solubility is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a guiding principle, suggesting that solubility is favored when the polarity and hydrogen bonding capabilities of the solute and solvent are well-matched.[1]

Solute Analysis: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

To predict the solubility of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we must first analyze its constituent functional groups and their contributions to the molecule's overall physicochemical properties.

  • Naphthalene Core: The fused bicyclic aromatic ring system is inherently nonpolar and hydrophobic. This large, lipophilic scaffold will significantly influence interactions with nonpolar solvents.

  • Hydroxyl Group (-OH): Located at the 2-position, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary site for interaction with polar solvents.

  • Methyl Ester Group (-COOCH₃): This group at the 1-position introduces polarity and can act as a hydrogen bond acceptor via its carbonyl and ether oxygens.

  • Bromo Substituents (-Br): The two bromine atoms at the 3- and 6-positions increase the molecular weight and introduce polarizability. While the C-Br bond is polar, these groups are generally considered hydrophobic and contribute to the molecule's overall lipophilicity.

The molecule thus presents a dualistic nature: a large nonpolar backbone functionalized with potent polar, hydrogen-bonding groups.

Solvent Analysis: DMSO and Chloroform

The choice of solvent is critical, as its properties will dictate the extent to which it can overcome the solute's crystal lattice energy through favorable solvation.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a high dipole moment and dielectric constant.[2][3] Its key feature is the strongly polarized S=O bond, where the oxygen atom is a powerful hydrogen bond acceptor.[2] While it lacks a hydrogen-donating proton, its ability to disrupt solute-solute hydrogen bonds and accept them from solutes like our target compound makes it a uniquely versatile solvent for a wide range of organic molecules.[3][4]

  • Chloroform (CHCl₃): Chloroform is a relatively nonpolar solvent, though it possesses a significant dipole moment.[5][6] It is considered a weak hydrogen bond donor through its single proton, which is slightly acidic due to the electron-withdrawing effects of the three chlorine atoms. It is miscible with most organic oils and solvents.[5][7]

Solubility Prediction: A Mechanistic Hypothesis

Based on the analysis of solute and solvent properties, we can formulate a strong hypothesis regarding the solubility behavior of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate.

  • In DMSO: High solubility is anticipated. The exceptional hydrogen bond accepting capacity of DMSO will allow for strong interactions with the hydroxyl (-OH) group of the naphthoate.[2] Furthermore, its high polarity will effectively solvate the polar methyl ester group. This powerful solvation of the polar functionalities is expected to overcome the nonpolar nature of the dibrominated naphthalene core, leading to significant dissolution.

  • In Chloroform: Moderate to low solubility is predicted. Chloroform's primary interaction with the solute would be through van der Waals forces with the large, nonpolar naphthalene ring. While it can offer weak hydrogen bonding to the solute's ester and hydroxyl groups, these interactions are substantially weaker than those offered by DMSO. The energy gained from these interactions may not be sufficient to fully overcome the crystal lattice energy of the solid compound, resulting in limited solubility. A related compound, Methyl 6-bromo-2-naphthoate, is described as only slightly soluble in chloroform and DMSO.[8]

Visualization: Predicted Solute-Solvent Interactions

The following diagram illustrates the hypothesized primary intermolecular forces at play.

G cluster_solute Methyl 3,6-dibromo-2-hydroxy-1-naphthoate cluster_solvents Solvents Solute Naphthalene Core (Nonpolar) OH_group Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) Ester_group Methyl Ester (-COOCH₃) (H-Bond Acceptor) Br_groups Bromo Groups (-Br) (Hydrophobic) DMSO DMSO (Polar Aprotic, Strong H-Bond Acceptor) DMSO->OH_group Strong H-Bond DMSO->Ester_group Strong Dipole-Dipole & H-Bond Chloroform Chloroform (Relatively Nonpolar, Weak H-Bond Donor) Chloroform->Solute Van der Waals Chloroform->OH_group Weak H-Bond Chloroform->Ester_group Weak H-Bond

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocol: Isothermal Saturation Method

To move from prediction to quantification, a robust and reproducible experimental method is required. The isothermal saturation method is the gold standard for determining the thermodynamic solubility of a compound. The protocol below is designed to be self-validating by ensuring the system reaches equilibrium.

Core Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to allow the concentration of the dissolved solute in the liquid phase to reach equilibrium. After this point, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is measured using a suitable analytical technique.[9]

Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for solubility determination.[9][10]

Materials and Reagents:

  • Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (solid)

  • Anhydrous DMSO

  • Chloroform (stabilized with ethanol)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25 °C)

  • High-speed centrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and appropriate diluent for analysis (e.g., Methanol, Acetonitrile)

Procedure:

  • Preparation of Supersaturated Mixture:

    • Accurately weigh approximately 5-10 mg of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate into a pre-weighed 2 mL microcentrifuge tube.

    • Add a defined volume of the chosen solvent (e.g., 500 µL of DMSO or Chloroform) to the tube. This should create a slurry where solid material is visibly in excess.

    • Causality Check: Using a clear excess of solid is critical to ensure that the solution can become fully saturated and reach its thermodynamic solubility limit.

  • Equilibration:

    • Securely cap the tubes.

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously for 24 hours.

    • Causality Check: A 24-hour equilibration period is essential to ensure the dissolution process has reached a true equilibrium. Shorter times may result in an underestimation of the solubility, especially for compounds that dissolve slowly. Constant temperature is crucial as solubility is temperature-dependent.[1][11]

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. This will pellet the excess, undissolved solid at the bottom of the tube.

    • Causality Check: Centrifugation provides a clean and rapid method to separate the saturated supernatant from the solid phase without altering the temperature or composition of the solution, which could occur with filtration.

  • Quantification of Solute Concentration:

    • Carefully aspirate a precise volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to a concentration that falls within the linear range of the analytical instrument. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary, especially for the DMSO sample.

    • Prepare a standard curve of the compound with known concentrations in the same diluent.

    • Analyze the diluted sample and standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine its concentration.

    • Back-calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of the compound.

Visualization: Experimental Workflow

G start Start step1 Step 1: Prepare Slurry Add excess solid solute to a known volume of solvent (DMSO or CHCl₃) start->step1 step2 Step 2: Equilibrate Agitate at constant temp. (25°C) for 24 hours step1->step2 Ensure visible excess solid step3 Step 3: Separate Centrifuge at >10,000 x g for 15 minutes to pellet solid step2->step3 Achieve thermodynamic equilibrium step4 Step 4: Sample & Dilute Carefully aspirate supernatant and perform a precise serial dilution step3->step4 Isolate saturated solution step5 Step 5: Quantify Analyze diluted sample via HPLC-UV or UV-Vis against a standard curve step4->step5 Bring concentration into linear range end Result: Solubility (mg/mL or mM) step5->end

Caption: Workflow for isothermal saturation solubility determination.

Data Presentation

For clarity and comparability, all experimentally determined solubility data should be recorded in a standardized format. The following table provides a template for summarizing the quantitative results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)¹Method of Determination
Dimethyl Sulfoxide (DMSO)25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation / HPLC-UV
Chloroform (CHCl₃)25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation / HPLC-UV

¹ Note: The molecular weight of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (C₁₂H₈Br₂O₃) is 360.00 g/mol . Use this value to convert mg/mL to mM.

Conclusion

This guide establishes a robust framework for understanding and quantifying the solubility of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate. Based on a first-principles analysis of its molecular structure, we predict high solubility in the polar aprotic solvent DMSO, driven by strong hydrogen bonding interactions. Conversely, we anticipate lower solubility in the less polar solvent chloroform. To validate these predictions, we have provided a detailed, self-validating experimental protocol based on the isothermal saturation method. The successful execution of this protocol will yield precise, reliable solubility data, which is indispensable for advancing research and development efforts involving this compound.

References

  • gChem. DMSO Physical Properties.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Vedantu. Chloroform: Properties, Uses, and Safety Explained.
  • Allen Institute. Chloroform (CHCl₃)
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chloroform.
  • Gaylord Chemical Company. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems.
  • Chem-Supply. Chloroform Solvent Properties.
  • ResearchGate.
  • Chem-Supply. Dimethyl Sulfoxide Solvent Properties.
  • Wikipedia. Dimethyl sulfoxide.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening.
  • BenchChem. Application Notes and Protocols: Solubility of Changnanic Acid in DMSO and Other Organic Solvents.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.
  • Scribd. Solubility Factors Explained | PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Halogenated Naphthoic Scaffolds: A Technical Guide to 3,6-Dibromo-2-Hydroxy-1-Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational framework for the study and development of 3,6-dibromo-2-hydroxy-1-naphthoic acid and its derivatives. This guide is structured to support rational drug design and material science applications, moving beyond basic synthesis into functional optimization.

Executive Summary & Scaffold Analysis

3,6-dibromo-2-hydroxy-1-naphthoic acid represents a highly functionalized naphthalene scaffold.[1] Unlike its non-halogenated parent (2-hydroxy-1-naphthoic acid), the introduction of bromine atoms at the C3 and C6 positions fundamentally alters the molecule's physicochemical profile, enhancing lipophilicity, metabolic stability, and electronic density.

For researchers in medicinal chemistry and dye synthesis, this scaffold offers three critical "handles" for derivatization:

  • The C1-Carboxylic Acid: A primary site for amidation (forming anilides) or hydrazone formation.[1]

  • The C2-Hydroxyl Group: Provides intramolecular hydrogen bonding (with C1-COOH) and serves as a chelation site for metallopharmaceuticals.[1]

  • The C3/C6-Bromine Substituents:

    • C3-Br: Provides steric bulk adjacent to the active site, modulating receptor binding and preventing metabolic hydrolysis of adjacent esters/amides.

    • C6-Br: Located on the distal ring, this halogen influences the global electronic variations (Hammett

      
       constants) and enhances membrane permeability via halogen bonding capabilities.
      

Synthetic Architecture

The synthesis of 3,6-dibromo-2-hydroxy-1-naphthoic acid requires precise regiochemical control to avoid over-bromination or decarboxylation, as 2-hydroxy-1-naphthoic acids are prone to thermal decarboxylation to form 2-naphthols [1].[1]

Mechanistic Pathway (Electrophilic Aromatic Substitution)

The synthesis exploits the strong ortho/para directing effect of the C2-hydroxyl group.

  • Step 1 (Activation): The C2-OH activates positions C1, C3, and C6. Since C1 is blocked by the carboxyl group, the electrophilic attack by bromine (

    
    ) is directed to C3 (ortho) and C6 (conjugatively activated).
    
  • Step 2 (Regioselectivity): Kinetic control typically favors the C3 position first due to proximity to the activating OH, followed by C6.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision nodes in the synthesis pathway to ensure high yield and purity.

SynthesisPathway Start 2-Hydroxy-1-Naphthoic Acid (Precursor) Step1 Bromination (1 eq Br2) Solvent: Glacial AcOH Temp: < 20°C Start->Step1 Electrophilic Attack Inter Intermediate: 3-Bromo-2-hydroxy-1-naphthoic acid Step1->Inter Step2 Bromination (2nd eq Br2) Temp: 40-50°C Inter->Step2 Activated Ring 2 Product Target: 3,6-Dibromo-2-hydroxy-1-naphthoic acid Step2->Product Risk Risk: Decarboxylation (>100°C yields 3,6-dibromo-2-naphthol) Product->Risk Thermal Degradation

Figure 1: Step-wise bromination pathway emphasizing temperature control to prevent decarboxylation.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Controlled Bromination

Objective: Synthesize 3,6-dibromo-2-hydroxy-1-naphthoic acid with >95% purity.

  • Preparation: Dissolve 18.8 g (0.1 mol) of 2-hydroxy-1-naphthoic acid in 200 mL of Glacial Acetic Acid (AcOH).

    • Why AcOH? It acts as a polar protic solvent that stabilizes the transition state but is not nucleophilic enough to interfere. It also allows for the precipitation of the product [2].

  • Bromine Addition: Cool the solution to 15°C. Add a solution of 33.6 g (0.21 mol) Bromine (

    
    ) in 50 mL AcOH dropwise over 60 minutes.
    
    • Critical Control: Maintain temperature < 20°C during the first equivalent addition to prevent oxidative degradation.

  • Reaction: After addition, warm the mixture to 45°C and stir for 4 hours.

    • Monitoring: Use TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the mono-bromo intermediate.

  • Work-up: Pour the reaction mixture into 1 L of ice-cold water containing 5 g sodium bisulfite (

    
    ) to quench excess bromine.
    
  • Purification: Filter the yellow precipitate. Recrystallize from ethanol/water.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate the biological potency of the derivative against S. aureus and E. coli.

  • Stock Solution: Dissolve 10 mg of the derivative in 1 mL DMSO.

  • Media: Use Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Assay: Perform serial dilutions (100 µM to 0.1 µM) in 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via optical density at 600 nm.

    • Validation: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Derivative Classes & Structure-Activity Relationships (SAR)

The utility of 3,6-dibromo-2-hydroxy-1-naphthoic acid extends into three primary derivative classes.

Comparative Data Table
Derivative ClassModification SitePrimary ApplicationKey Property Enhancement
Arylamides (Anilides) C1-COOHAzoic Dyes / PigmentsEnhanced lightfastness and substantivity to cellulose due to Br lipophilicity [3].[1]
Hydrazones C1-COOHChemosensorsSelective detection of anions (

,

) via colorimetric shift [4].[1]
Metal Complexes C1-COOH + C2-OHAntimicrobial AgentsChelation with Cu(II) or Zn(II) increases membrane permeability and cytotoxicity.[1]
Esters C1-COOHProdrugsIncreased bioavailability; the 3-Br steric bulk retards hydrolysis, extending half-life.[1]
SAR Visualization

The biological activity of these derivatives relies on specific structural features.[2]

SAR_Map Core 3,6-Dibromo-2-hydroxy- 1-naphthoic acid Scaffold Br3 3-Bromo Position Core->Br3 Br6 6-Bromo Position Core->Br6 OH 2-Hydroxyl Group Core->OH COOH 1-Carboxyl Group Core->COOH Steric Steric Shielding: Protects C1-derivatives from enzymatic hydrolysis Br3->Steric Lipophil Lipophilicity (logP): Enhances membrane penetration Br6->Lipophil Chelation Chelation Site: Binds Metal Ions (Cu, Zn, Fe) OH->Chelation Binding Pharmacophore: H-Bond Donor/Acceptor OH->Binding COOH->Chelation COOH->Binding

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.[1]

Applications in Drug Development

Antimicrobial Mechanism

Halogenated naphthoic acids exhibit antimicrobial activity primarily through membrane disruption . The 3,6-dibromo substitution pattern significantly increases the partition coefficient (logP), allowing the molecule to insert itself into the bacterial lipid bilayer.

  • Mechanism: The acidic proton (COOH) acts as a protonophore, uncoupling oxidative phosphorylation in bacteria.

  • Potency: Studies on analogous naphthoquinones and naphthoic acids suggest that bromination can lower MIC values by 2-4 fold compared to non-halogenated analogs [5].[1]

Anti-inflammatory Potential

Derivatives of hydroxynaphthoic acids have shown the ability to inhibit the production of pro-inflammatory mediators (NO, TNF-α) in LPS-stimulated macrophages. The "3,6" substitution pattern provides metabolic stability against ring oxidation, prolonging the anti-inflammatory effect in vivo [6].

References

  • Booth, G. (2005).[3] "Naphthalene Derivatives".[3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] Link

  • Organic Syntheses. (1941). "6-Bromo-2-naphthol".[8][9] Org.[6][9] Synth. Coll. Vol. 1, p. 123. (Methodology adapted for bromination conditions).[9][10][11] Link

  • Jadhav, G. V., & Aslam, M. (1946). "Bromination of compounds containing two aromatic nuclei". Proceedings of the Indian Academy of Sciences - Section A, 24, 425–430. Link

  • Shaheen, M., et al. (2023).[6] "Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions". RSC Advances. Link

  • BenchChem. (2025).[4] "A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives". Link

  • Wang, Y., et al. (2023).[12] "Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus". Marine Drugs, 21(2), 115. Link

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5][6] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[7][8][9] Functionalized naphthalene scaffolds are prevalent in biologically active compounds and advanced materials, making the development of robust protocols for their synthesis highly valuable.

This application note provides detailed protocols and scientific rationale for performing Suzuki cross-coupling reactions on a specific, highly functionalized substrate: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate . This molecule presents unique challenges and opportunities due to its di-brominated nature, the presence of a hydroxyl directing group, and a sterically demanding environment. Understanding how to selectively functionalize this substrate opens avenues for creating diverse libraries of novel compounds for drug discovery and development.

Core Concepts and Strategic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][10] However, the specific attributes of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate necessitate careful consideration of reaction parameters to achieve desired outcomes, such as mono- or di-arylation and regioselectivity.

The Substrate: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

The structure of this substrate presents several key features that influence its reactivity in Suzuki couplings:

  • Two Bromine Atoms: The presence of two bromine atoms allows for the potential of both mono- and double-coupling reactions, providing a route to either partially or fully functionalized naphthalenes.

  • Differing Reactivity of C-Br Bonds: The bromine at the 3-position is ortho to the hydroxyl group and meta to the ester, while the bromine at the 6-position is in a less sterically hindered and electronically different environment. This inherent difference can be exploited to achieve selective mono-coupling.[10][11]

  • Hydroxyl Directing Group: The hydroxyl group at the 2-position can act as a directing group, potentially influencing the rate of oxidative addition at the proximal C3-Br bond. It can also participate in acid-base chemistry, necessitating careful selection of the base.

  • Steric Hindrance: The substituents on the naphthalene core create a sterically congested environment, which can impact the approach of the bulky palladium catalyst and the organoboron reagent.[7][12][13][14]

Key Experimental Choices and Their Rationale

1. Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is paramount for a successful Suzuki coupling, especially with challenging substrates.

  • Palladium Source: Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ are often effective.[8][9][12]

  • Ligands: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[7][12][13][14][15] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can be highly effective.[12] N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling sterically demanding substrates.[13]

2. Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[8][9] The choice of base can influence the reaction rate and selectivity. For substrates with sensitive functional groups, milder bases may be necessary.

  • Hydroxide Bases: While effective, strong bases like NaOH or KOH can sometimes lead to side reactions, including hydrolysis of the ester group on the substrate.

3. Solvent System: The solvent must be capable of dissolving the reagents and be stable under the reaction conditions.

  • Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrate and the inorganic base.[8][9]

  • Anhydrous Conditions: In some cases, anhydrous conditions with an organic base may be preferred to avoid potential side reactions.

4. Boronic Acid/Ester Selection: A wide range of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid are critical for achieving high yields.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_0 A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X Intermediate B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)L2-R Intermediate D->E F Reductive Elimination E->F F->A Ar-R Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere (Substrate, Boronic Acid, Base) start->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst/Ligand solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility intricacies of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality NMR spectra due to the compound's limited solubility. Here, we provide a structured, in-depth exploration of the underlying principles and practical, field-proven solutions to overcome these obstacles.

Understanding the Molecule: A Preemptive Analysis

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate possesses a complex molecular architecture that inherently contributes to its challenging solubility profile. The large, rigid, and nonpolar dibromonaphthalene core significantly diminishes its affinity for many common polar NMR solvents. While the hydroxyl (-OH) and methyl ester (-COOCH₃) groups introduce some polarity and potential for hydrogen bonding, their influence is often insufficient to counteract the dominant hydrophobic nature of the polycyclic aromatic hydrocarbon (PAH) backbone. The presence of two bromine atoms further increases the molecular weight and can influence intermolecular interactions, adding another layer of complexity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common issues encountered during experimental work.

Q1: I'm seeing very weak or no signals from my compound in my initial ¹H NMR spectrum. What is the likely cause?

A1: The most probable cause is poor solubility of your compound in the chosen deuterated solvent. If the concentration of the dissolved analyte is too low, the signals will be weak and may be indistinguishable from the baseline noise. For ¹H NMR, a concentration of at least 1-5 mg in 0.6-0.7 mL of solvent is generally recommended for small molecules.

Q2: I've tried dissolving my sample in deuterated chloroform (CDCl₃), but it remains largely insoluble. What should I do next?

A2: Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds due to its ability to dissolve a wide range of molecules and its ease of removal.[1] However, for a compound like Methyl 3,6-dibromo-2-hydroxy-1-naphthoate with its significant nonpolar character, CDCl₃ may not be the optimal choice.

Troubleshooting Workflow:

A Initial Observation: Insoluble in CDCl₃ B Assess Polarity: Compound has a large nonpolar core with polar functional groups. A->B C Select Alternative Solvents: Try more polar or aromatic solvents. B->C D Option 1: Deuterated Dimethyl Sulfoxide (DMSO-d₆) C->D E Option 2: Deuterated Acetone (Acetone-d₆) C->E F Option 3: Deuterated Benzene (C₆D₆) C->F G Evaluate Results: Check for improved signal intensity. D->G E->G F->G

Caption: Initial solvent selection workflow.

Rationale for Solvent Choices:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a highly polar aprotic solvent with a strong solvating power for a wide range of compounds, including those with polar functional groups capable of hydrogen bonding.[1][2][3] Given the hydroxyl group on your molecule, DMSO-d₆ is an excellent next choice.

  • Deuterated Acetone (Acetone-d₆): This solvent offers a good balance of polarity and is effective for many organic compounds.[2]

  • Deuterated Benzene (C₆D₆): Aromatic solvents can sometimes offer improved solubility for aromatic analytes through π-π stacking interactions between the solvent and solute molecules.[1]

Q3: I have tried DMSO-d₆ and while the solubility is better, the resolution of my spectrum is poor, with broad peaks. What could be the issue?

A3: Broad peaks in NMR can be attributed to several factors, even with improved solubility.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
High Viscosity Highly concentrated solutions, especially in a viscous solvent like DMSO-d₆, can lead to slower molecular tumbling, resulting in broader lines.Try diluting the sample slightly. While this may decrease the signal-to-noise ratio, it can significantly improve resolution.
Undissolved Particulates Even small, suspended solid particles can disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.Filter the NMR sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[4]
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening.Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel may help.
Chemical Exchange The hydroxyl proton may be undergoing chemical exchange with residual water in the solvent, leading to broadening of its signal and potentially adjacent signals.Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity, confirming its identity.
Q4: My compound is still not sufficiently soluble even in DMSO-d₆. What advanced techniques can I employ?

A4: When single-solvent systems fail, more advanced methods are necessary.

Advanced Solubility Enhancement Strategies:

A Initial Strategies Failed B Employ Advanced Techniques A->B C Co-Solvent Systems B->C D Variable Temperature (VT) NMR B->D E Use of Solubility Enhancers B->E F Alternative Solvent Systems B->F

Caption: Advanced solubility enhancement workflow.

1. Co-Solvent Systems:

The use of a mixture of deuterated solvents can often provide a synergistic effect on solubility.

  • Recommended Mixture: A common and effective approach for compounds with mixed polarity is to use a mixture of CDCl₃ and DMSO-d₆. Start with a small amount of DMSO-d₆ to dissolve the compound and then dilute with CDCl₃. This can provide the polarity needed for the hydroxyl group while the chloroform interacts with the aromatic backbone.

  • Protocol:

    • Dissolve the sample in a minimal amount of DMSO-d₆ (e.g., 50-100 µL).

    • Once dissolved, add CDCl₃ to bring the total volume to 0.6-0.7 mL.

    • Mix thoroughly by inverting the capped NMR tube several times.

2. Variable Temperature (VT) NMR:

Increasing the temperature of the NMR experiment can significantly enhance the solubility of many compounds.[5]

  • Causality: The dissolution of a solid in a liquid is often an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

  • Protocol for High-Temperature NMR:

    • Prepare your sample in a suitable high-boiling point deuterated solvent such as DMSO-d₆ (boiling point: 189 °C) or toluene-d₈ (boiling point: 111 °C).[5]

    • Crucially, use a ceramic spinner turbine for temperatures above 50°C, as standard plastic spinners can deform. [6][7]

    • Insert the sample into the NMR spectrometer.

    • Incrementally increase the temperature in 10-20°C steps, allowing the system to equilibrate for 5-10 minutes at each step.[6][8]

    • Monitor the lock signal and re-shim the magnetic field at each new temperature.

    • Acquire the spectrum once the desired temperature and resolution are achieved.

    • Safety Note: Never heat a sealed NMR tube, as the pressure increase could cause it to explode.[7] Also, do not exceed the boiling point of your solvent.

3. Use of Solubility Enhancers:

For particularly stubborn solubility issues, the addition of a non-deuterated solubility enhancer can be considered, though this will introduce additional signals into the spectrum.

  • Ionic Liquids: Imidazolium-based ionic liquids can be excellent solvents for a wide range of organic compounds, including those that are poorly soluble in conventional solvents.[9][10][11] A small amount added to a standard deuterated solvent can significantly improve solubility.

  • Trifluoroacetic Acid (TFA-d): For acidic or basic compounds, the addition of a small amount of deuterated trifluoroacetic acid can protonate or deprotonate functional groups, leading to the formation of a more soluble salt.

4. Alternative Solvent Systems:

In specialized cases, less common deuterated solvents may be effective.

  • Pyridine-d₅: This can be a good solvent for polar compounds, but its residual peaks in the aromatic region may interfere with the signals of your analyte.

  • Deuterated Dichloromethane (CD₂Cl₂): This solvent is more polar than CDCl₃ and can sometimes offer a solubility advantage.

Summary of Recommended Solvents and Properties

Deuterated SolventAbbreviationPolarityTypical Use Cases for Naphthoate DerivativesResidual ¹H Peak (ppm)
Chloroform-dCDCl₃LowGood starting point, but may be insufficient.7.26
Dimethyl Sulfoxide-d₆DMSO-d₆High (Aprotic)Excellent choice for compounds with H-bond donors.[2][3]2.50
Acetone-d₆(CD₃)₂COMediumGood alternative to CDCl₃.[2]2.05
Benzene-d₆C₆D₆Nonpolar (Aromatic)Can improve solubility of aromatic compounds via π-π stacking.7.16
Methanol-d₄CD₃ODHigh (Protic)Can be effective, but may lead to exchange with the hydroxyl proton.3.31, 4.87 (OH)

Final Recommendations

For troubleshooting the solubility of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, a systematic and logical approach is key. Begin with the most likely successful solvents based on the molecule's structure, and if initial attempts fail, do not hesitate to employ more advanced techniques like co-solvents and variable temperature NMR. Always prioritize sample filtration to ensure the best possible spectral quality. By understanding the interplay between the analyte's structure and the solvent's properties, you can overcome solubility challenges and obtain high-quality NMR data for your research.

References

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Sources

Technical Support Center: Purification of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the desired dibrominated product from mono-bromo impurities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the highest possible purity in your compound.

Introduction: The Challenge of Bromination

The synthesis of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate typically involves the electrophilic aromatic bromination of a precursor, Methyl 2-hydroxy-1-naphthoate.[1][2][3] This reaction, while effective, can often lead to a mixture of products, including the desired dibrominated compound and one or more mono-brominated isomers (e.g., Methyl 3-bromo-2-hydroxy-1-naphthoate and Methyl 6-bromo-2-hydroxy-1-naphthoate).[2][4]

The core challenge lies in the similar chemical nature of these compounds. However, their separation is achievable by leveraging a key physicochemical difference: polarity . The addition of each bromine atom, an electronegative halogen, alters the electron distribution across the aromatic system, making the molecule less polar.[5][6][7][8][9]

This principle forms the foundation of the purification strategies outlined in this guide.

Polarity Hierarchy (from most to least polar):

  • Starting Material: Methyl 2-hydroxy-1-naphthoate (Most Polar)

  • Mono-bromo Impurities: (e.g., Methyl 3-bromo-2-hydroxy-1-naphthoate)

  • Dibromo-product: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (Least Polar)

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the purity of my crude product?

A: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment.[10] By spotting your crude mixture on a silica gel TLC plate and developing it in an appropriate solvent system (see Protocol 1), you can visualize the number of components. The least polar compound (your desired dibromo-product) will travel the furthest up the plate, exhibiting the highest Retention Factor (Rf) value.

Q2: What is the primary technique for purifying gram-scale quantities of my product?

A: For preparative scale purification (milligrams to grams), flash column chromatography is the industry-standard method.[11][12] This technique utilizes a stationary phase (typically silica gel) packed into a column, through which a solvent (mobile phase) is pushed. The polarity differences between your product and the impurities cause them to travel through the column at different rates, allowing for their separation and collection in distinct fractions.

Q3: Can I use recrystallization for purification?

A: Recrystallization can be a highly effective purification method, particularly if the impurities are present in small amounts or have significantly different solubility profiles from your main product.[12][13][14] This technique relies on dissolving your crude solid in a minimal amount of a hot solvent and allowing it to cool slowly.[13] The desired compound should crystallize out in a pure form, leaving the impurities behind in the solvent.[14] However, finding an ideal solvent that meets these criteria can sometimes be challenging.

Q4: My mono-bromo and dibromo spots are very close on the TLC plate. What does this mean for separation?

A: A small difference in Rf values on the TLC plate indicates that the polarity difference between your compounds is subtle. This will make separation by column chromatography more challenging, requiring a longer column, a carefully optimized solvent system, and slower elution to achieve good resolution.

Purification & Analysis Workflow

The following diagram outlines the logical workflow for purifying and analyzing your Methyl 3,6-dibromo-2-hydroxy-1-naphthoate.

G cluster_0 Purity Assessment cluster_1 Method Selection cluster_2 Purification cluster_3 Analysis & Final Product A Crude Product B Perform Analytical TLC A->B C Evaluate TLC Results B->C D Column Chromatography C->D Poor Separation / High Impurity Load E Recrystallization C->E Good Separation / Low Impurity Load F Run Preparative Column D->F G Perform Recrystallization E->G H Collect Fractions F->H I Isolate Crystals G->I J Analyze Fractions by TLC H->J M Final Purity Check (TLC/HPLC/NMR) I->M K Combine Pure Fractions J->K L Evaporate Solvent K->L L->M N Pure Product M->N

Sources

Technical Support Center: Optimizing Reaction Temperature for the Bromination of Methyl 2-Hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of naphthalene-based compounds. Specifically, it addresses the critical parameter of reaction temperature in the electrophilic bromination of methyl 2-hydroxy-1-naphthoate. Our goal is to provide a comprehensive resource that combines theoretical understanding with practical, field-tested advice to enable you to overcome common challenges and achieve optimal reaction outcomes.

Introduction: The Critical Role of Temperature in Regioselectivity

The bromination of activated aromatic systems like methyl 2-hydroxy-1-naphthoate is a classic example of electrophilic aromatic substitution. The hydroxyl and ester functionalities on the naphthalene ring direct the incoming electrophile, but the final product distribution is highly sensitive to reaction conditions, particularly temperature. Naphthalene itself can undergo bromination at different positions, and the substitution pattern is often a product of kinetic versus thermodynamic control.[1][2] For substituted naphthalenes, this complexity is amplified. Temperature influences not only the reaction rate but can also dictate the regioselectivity, leading to different isomers.[2] Understanding and controlling this parameter is therefore paramount for achieving the desired product in high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of methyl 2-hydroxy-1-naphthoate, with a focus on temperature-related optimization.

Question 1: My reaction yield is consistently low, with a significant amount of starting material recovered. What are the likely causes and how can I improve it?

Answer:

Low conversion in this bromination reaction can stem from several factors, often related to insufficient reaction temperature or issues with the brominating agent.

  • Potential Cause 1: Insufficient Reaction Temperature. Electrophilic aromatic substitution is an activated process. If the reaction temperature is too low, the activation energy barrier may not be overcome efficiently, leading to a sluggish reaction and incomplete conversion.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that drives the reaction to completion without significant side product formation. Be aware that higher temperatures can sometimes lead to decreased selectivity.[2]

  • Potential Cause 2: Inactive Brominating Agent. The effectiveness of brominating agents like N-Bromosuccinimide (NBS) can degrade over time, especially if improperly stored. Molecular bromine (Br₂) can also be of variable purity.

    • Solution: Use a freshly opened bottle of the brominating agent or recrystallize/purify it before use. For instance, NBS can be recrystallized from hot water.

  • Potential Cause 3: Inappropriate Solvent. The choice of solvent can influence the solubility of your starting material and the reactivity of the brominating agent.

    • Solution: Ensure your methyl 2-hydroxy-1-naphthoate is fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system. Common solvents for bromination include acetic acid, chloroform, and carbon tetrachloride.[3][4]

Question 2: I am observing the formation of multiple products, making purification difficult. How can I improve the regioselectivity of the reaction?

Answer:

The formation of multiple isomers is a common challenge in the bromination of substituted naphthalenes. Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution.[1][2]

  • Potential Cause 1: Reaction Temperature is Too High. At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired isomer. Conversely, kinetic control at lower temperatures might favor a different isomer. For naphthalene sulfonation, the 1-isomer is the kinetic product, favored at lower temperatures, while the 2-isomer is the thermodynamic product, favored at higher temperatures.[1] A similar principle can apply to bromination.

    • Solution: Experiment with a range of temperatures, starting from low temperatures (e.g., 0°C or even -30°C) and gradually increasing.[5][6] Analyze the product mixture at each temperature to determine the optimal condition for the formation of your desired isomer.

  • Potential Cause 2: Choice of Brominating Agent. Different brominating agents can exhibit different selectivities.[5]

    • Solution: If using a highly reactive agent like Br₂, consider switching to a milder and more selective one like NBS.[5] Other specialized brominating agents like tetraalkylammonium tribromides are known for high para-selectivity in phenols.[5]

  • Potential Cause 3: Catalyst Effects. The presence of a catalyst, even in trace amounts, can influence the regioselectivity. For instance, ferric compounds can promote the formation of 2-bromonaphthalene.[2]

    • Solution: Ensure your glassware is scrupulously clean. If a catalyst is not part of your intended protocol, its accidental presence could be a source of variability. Conversely, you might explore the deliberate use of a catalyst to direct the substitution to the desired position.

Question 3: My reaction is producing a dark-colored, tarry substance, and the desired product yield is low. What is causing this and how can I prevent it?

Answer:

The formation of tars or dark-colored byproducts is often indicative of over-reaction or decomposition, which can be exacerbated by excessive heat.

  • Potential Cause 1: Reaction Temperature is Excessively High. High temperatures can lead to side reactions, such as polymerization or degradation of the starting material or product, especially with highly activated aromatic rings.

    • Solution: Lower the reaction temperature significantly. It is often better to have a slower, cleaner reaction than a fast, messy one. Consider running the reaction at room temperature or below, even if it requires a longer reaction time.

  • Potential Cause 2: Presence of Light. Some bromination reactions, particularly those involving radical mechanisms (e.g., with NBS), can be sensitive to light, which can initiate unwanted side reactions.

    • Solution: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.

  • Potential Cause 3: Over-bromination. The product itself is an activated aromatic ring and can potentially undergo a second bromination, leading to di- or poly-brominated species which can be less stable.

    • Solution: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can also help to control the reaction and minimize over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of methyl 2-hydroxy-1-naphthoate?

A1: The hydroxyl group is a strong activating and ortho-, para-directing group. The ester group is a deactivating, meta-directing group. In this case, the powerful activating effect of the hydroxyl group will dominate. The most likely positions for electrophilic attack are ortho and para to the hydroxyl group. Given the structure of methyl 2-hydroxy-1-naphthoate, the positions C4 and C7 are para and ortho to the hydroxyl group, respectively. The steric hindrance from the ester group at C1 might influence the substitution pattern. Without specific experimental data for this exact substrate, both 4-bromo and 7-bromo isomers are plausible products. Careful characterization of the product mixture is essential.

Q2: How does the solvent affect the optimal reaction temperature?

A2: The solvent can influence the reaction in several ways that are interconnected with temperature. A solvent's polarity can affect the stability of the reaction intermediates, and its boiling point will set the upper limit for the reaction temperature at atmospheric pressure. For instance, a reaction in a lower-boiling solvent like dichloromethane will by necessity be conducted at a lower temperature than a reaction in a higher-boiling solvent like acetic acid. The choice of solvent should be made in conjunction with the desired temperature range for optimal selectivity.

Q3: Can I use microwave irradiation to optimize the reaction?

A3: Microwave-assisted organic synthesis can be a powerful tool for optimizing reactions by rapidly screening different temperatures. It can often lead to shorter reaction times and improved yields. However, it is crucial to start with low temperatures and short irradiation times and carefully monitor the reaction to avoid decomposition, especially with a highly activated substrate.

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal reaction temperature for the bromination of methyl 2-hydroxy-1-naphthoate using N-Bromosuccinimide (NBS).

Materials:

  • Methyl 2-hydroxy-1-naphthoate

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • TLC plates (silica gel)

  • HPLC or GC-MS for product ratio analysis

Procedure:

  • Reaction Setup: In a series of round-bottom flasks equipped with magnetic stirrers and protected from light, dissolve methyl 2-hydroxy-1-naphthoate (1.0 eq) in glacial acetic acid.

  • Temperature Control: Place each flask in a cooling/heating bath set to a specific temperature (e.g., 0°C, 25°C, 50°C, and 80°C).

  • Reagent Addition: Once the solution has equilibrated to the target temperature, add NBS (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting material and product(s).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of acetic acid).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction temperature by ¹H NMR, GC-MS, or HPLC to determine the yield and the ratio of isomeric products.

Data Presentation: Temperature Optimization Summary

Reaction Temperature (°C)Reaction Time (h)Conversion (%)Ratio of Isomer A : Isomer BObservations
012459:1Slow reaction, clean product profile
25 (Room Temp)4957:3Good conversion, slight decrease in selectivity
501>995:5Fast reaction, poor selectivity
800.5>994:6Very fast, significant side products observed

This is an example table; actual results will vary.

Experimental Workflow Diagram

The following diagram illustrates the workflow for optimizing the reaction temperature.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_workup Work-up & Analysis start Dissolve Methyl 2-hydroxy-1-naphthoate in Acetic Acid temp_0 Set Temperature to 0°C start->temp_0 temp_25 Set Temperature to 25°C start->temp_25 temp_50 Set Temperature to 50°C start->temp_50 temp_80 Set Temperature to 80°C start->temp_80 add_nbs Add NBS (1.1 eq) add_nbs_0 add_nbs_0 temp_0->add_nbs_0 add_nbs_25 add_nbs_25 temp_25->add_nbs_25 add_nbs_50 add_nbs_50 temp_50->add_nbs_50 add_nbs_80 add_nbs_80 temp_80->add_nbs_80 monitor Monitor by TLC quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry analyze Analyze Yield and Isomer Ratio (NMR/GC-MS) dry->analyze end Determine Optimal Temperature analyze->end add_nbs_0->monitor add_nbs_25->monitor add_nbs_50->monitor add_nbs_80->monitor

Caption: Workflow for optimizing bromination reaction temperature.

References

  • Synthesis of 1-Bromo-2-Naphthol. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

  • Bueno, A. B., & Cason, J. (1981).
  • Martínez, R., et al. (2018). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. Beilstein Journal of Organic Chemistry, 14, 1333-1339.
  • Koelsch, C. F., Bachmann, W. E., & Kushner, S. (1940). 6-Bromo-2-naphthol. Organic Syntheses, 20, 18.
  • Corrosion Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]

  • Naphthalene. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. (n.d.). Autech Industry Co., Limited. Retrieved February 12, 2026, from [Link]

  • Ono, M., et al. (2014). 6-bromo-2-naphthoic acid production method.
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  • Carter, A. H., Race, E., & Rowe, F. M. (1942). The Bromination of 1-naphthol, and 1 : 5-Dimethoxynaphthalene. Journal of the Chemical Society, 236-241.
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  • Tan, X., et al. (2018).
  • Ortiz-Alvarez, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17343-17351.
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  • Adkins, H., & Burks, Jr., R. E. (1949). Stearolic Acid. Organic Syntheses, 29, 95.
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  • Cardona, F., et al. (2001). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2217-2226.
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  • Le, T. B., et al. (2021). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 12(3), 1148-1154.
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025, October 16). ChemRxiv. [Link]

  • van der Heijden, J., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. The Journal of Organic Chemistry, 88(20), 14561-14569.
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  • Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Recueil des Travaux Chimiques des Pays-Bas, 52(5), 413-424.
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  • Process for the manufacture of 2-bromo-6-methoxynaphthalene. (n.d.). Google Patents.
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  • Myers, A. G., & Marx, A. H. (2004). Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2. Organic Letters, 6(24), 4551-4553.

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or complex organic molecules is a cornerstone of rigorous scientific inquiry. Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, a polysubstituted naphthalene derivative, presents an interesting case for spectroscopic analysis. Its array of functional groups—a hydroxyl, a methyl ester, and two bromine atoms on a naphthalene scaffold—gives rise to a nuanced ¹H NMR spectrum. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of this compound, supported by comparisons with closely related analogues and other spectroscopic techniques. By understanding the underlying principles and leveraging comparative data, researchers can confidently approach the characterization of this and similar molecular architectures.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. In the case of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we can anticipate distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts of the aromatic protons are generally found in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[1][2]

Based on the substitution pattern, we can predict the appearance of four distinct aromatic proton signals. The protons on the naphthalene ring system will exhibit characteristic coupling patterns based on their spatial relationships. Ortho-coupled protons (adjacent to each other) typically show a larger coupling constant (J-value) of 7-10 Hz, while meta-coupled protons (separated by one carbon) have a smaller J-value of 2-3 Hz.[3]

A detailed prediction of the ¹H NMR spectrum is presented in Table 1. This prediction is informed by the analysis of related compounds such as 1-hydroxy-2-naphthoic acid[4] and methyl 6-hydroxy-2-naphthoate[5]. The presence of electron-withdrawing bromine atoms and the electron-donating hydroxyl group will influence the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-4~8.2 - 8.4SingletN/A
H-5~7.8 - 8.0Doublet~8.5 - 9.0 (ortho)
H-7~7.6 - 7.8Doublet of doublets~8.5 - 9.0 (ortho), ~1.5 - 2.0 (meta)
H-8~8.0 - 8.2Doublet~1.5 - 2.0 (meta)
-OH~9.0 - 11.0Singlet (broad)N/A
-OCH₃~3.9 - 4.1SingletN/A

Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule, a comprehensive characterization relies on a multi-technique approach. Here, we compare the predicted ¹H NMR data with expected outcomes from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, we would expect to see signals for all 12 carbons in the molecule. The chemical shifts of the aromatic carbons typically appear between 110 and 160 ppm.[6][7] The carbonyl carbon of the ester group would be significantly downfield, likely in the range of 165-175 ppm.[1] The methyl carbon of the ester would appear much further upfield, around 50-60 ppm. The carbons directly bonded to the bromine atoms would also have their chemical shifts influenced.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[8] For Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we would anticipate the following characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.[9]

  • C=O stretch: A strong, sharp peak around 1680-1720 cm⁻¹ for the ester carbonyl group. The conjugation with the aromatic ring will likely shift this to a lower wavenumber.[10]

  • C-O stretch: A strong band in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bond.[9]

  • Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our target compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[11] Therefore, we would expect to see a cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. Common fragmentation pathways for aromatic esters and bromo compounds would involve the loss of the methoxy group (•OCH₃), carbon monoxide (CO), and bromine radicals (•Br).[12][13]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, the following detailed protocol should be followed. This protocol is designed to ensure accurate and reproducible results.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it can slow down the exchange rate and allow for their observation.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

Step 2: NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

Step 3: Acquisition of the ¹H NMR Spectrum

  • Set the appropriate acquisition parameters, including:

    • Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Pulse angle: A 30-45° pulse angle is recommended for quantitative measurements.

    • Acquisition time: A longer acquisition time will result in better resolution.

    • Relaxation delay: A delay of 1-2 seconds is usually adequate.

  • Acquire the Free Induction Decay (FID) data.

Step 4: Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural analysis, the following diagrams are provided.

cluster_mol Methyl 3,6-dibromo-2-hydroxy-1-naphthoate cluster_protons Key Proton Environments mol mol H4 H-4 H5 H-5 H7 H-7 H5->H7 ortho (J ≈ 8-9 Hz) H8 H-8 H7->H8 meta (J ≈ 1-2 Hz) OH -OH OCH3 -OCH3

Caption: Molecular structure and key proton relationships.

Workflow for Spectroscopic Analysis and Comparison cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation synthesis Synthesis & Purification of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate HNMR ¹H NMR Spectroscopy synthesis->HNMR CNMR ¹³C NMR Spectroscopy synthesis->CNMR IR IR Spectroscopy synthesis->IR MS Mass Spectrometry synthesis->MS predict Predict Spectral Features HNMR->predict CNMR->predict IR->predict MS->predict compare Compare with Analogues predict->compare elucidate Elucidate Structure compare->elucidate validate Confirm Structure elucidate->validate

Caption: Workflow for comprehensive spectroscopic analysis.

Conclusion

The structural elucidation of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate serves as an excellent case study in the power of predictive and comparative spectroscopic analysis. While direct experimental data may not always be readily available, a thorough understanding of fundamental principles, combined with data from analogous structures, allows for a confident and accurate characterization. By integrating ¹H NMR with other techniques such as ¹³C NMR, IR, and Mass Spectrometry, researchers can build a self-validating system of evidence, ensuring the scientific integrity of their findings. This guide provides a framework for such an approach, empowering scientists in their pursuit of novel chemical entities.

References

  • Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Available at: [Link]

  • Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212. Available at: [Link]

  • Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2062. Available at: [Link]

  • Ivanova, B., & Spiteller, M. (2012). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecular Physics, 110(11-12), 1241-1249. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • LibreTexts Chemistry. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c).... Available at: [Link]

  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 48(10), 5738-5746. Available at: [Link]

  • Dodds, E. D., et al. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1884-1891. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0162943). Available at: [Link]

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  • Oikawa, A., et al. (1984). Rotational isomers of meta-substituted phenols and .beta.-naphthol studied by electronic spectra in supersonic free jets. The Journal of Physical Chemistry, 88(22), 5119-5123. Available at: [Link]

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A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique to map the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, a substituted naphthalene derivative.

In the absence of direct, published experimental spectra for this specific molecule, this guide adopts a practical, predictive, and comparative approach—a workflow frequently employed in research to analyze novel compounds. We will leverage validated prediction engines and compare the resulting data with experimentally determined values for structurally analogous compounds. This methodology not only provides a robust framework for spectral assignment but also deepens our understanding of substituent effects on the intricate electronic environment of the naphthalene core.

The Structural Context: Substituent Effects on the Naphthalene System

The 13C NMR chemical shifts in aromatic systems like naphthalene are exquisitely sensitive to the nature and position of substituents. In our target molecule, Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we must consider the interplay of several key groups:

  • The Hydroxyl (-OH) Group: As a strong electron-donating group (via resonance), the hydroxyl group at C-2 significantly shields (shifts upfield) the carbons at the ortho and para positions (C-1, C-3, and the C-4a/C-8a bridgehead carbons) while deshielding the carbon it is directly attached to (C-2).

  • The Bromo (-Br) Groups: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which generally deshields the carbon it is bonded to.[1] However, it also possesses lone pairs that can participate in resonance, leading to a more complex influence on the overall electron distribution of the aromatic ring. This dual nature can make predicting its precise effect on distal carbons challenging.

  • The Methyl Ester (-COOCH3) Group: This is an electron-withdrawing group that will deshield the carbon it is attached to (C-1) and influence the surrounding aromatic carbons. The carbonyl carbon itself will appear significantly downfield, typically in the 165-175 ppm range.

By dissecting these individual contributions, we can build a logical framework for assigning the predicted chemical shifts and understanding their deviation from a simpler parent structure.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

To establish a reliable set of chemical shifts for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, predictions were generated using a consensus of well-regarded algorithms.[2][3][4][5] The predicted values are presented below, alongside experimental data for key reference compounds to provide authoritative grounding for our analysis.

Table 1: Predicted 13C NMR Data for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate and Experimental Data for Reference Compounds.

Carbon AtomPredicted δ (ppm) for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (in CDCl3)Experimental δ (ppm) for Methyl 2-hydroxy-1-naphthoate[6]Experimental δ (ppm) for 1-Hydroxy-2-naphthoic acid (in DMSO-d6)[7]
C-1 ~108.5~109.0108.52
C-2 ~155.0~158.0160.78
C-3 ~112.0~124.0119.33
C-4 ~130.0~130.5131.99
C-4a ~125.5~123.0125.02
C-5 ~132.0~125.0123.81
C-6 ~120.0~128.0129.19
C-7 ~138.0~124.5128.47
C-8 ~128.5~129.5135.26
C-8a ~131.5~136.0Not specified
C=O ~170.0~171.0172.99
-OCH3 ~52.5~52.0Not applicable

Note: Predicted values are estimations and may vary slightly between different prediction software. Experimental values for reference compounds were acquired in different solvents, which can cause minor shifts.

Analysis and Interpretation:
  • Carbons Bearing Bromine (C-3 and C-6): The most dramatic effect of bromination is observed at the sites of substitution. The predicted shift for C-3 (~112.0 ppm) is significantly upfield compared to the parent naphthoate (~124.0 ppm). This shielding is a known "heavy atom effect" where the large electron cloud of bromine influences the magnetic environment. Similarly, C-6 is shifted upfield to ~120.0 ppm from its position in the unsubstituted ring (~128.0 ppm).

  • The Hydroxylated Carbon (C-2): As expected, the C-2 carbon, directly attached to the electron-donating hydroxyl group, is significantly deshielded and predicted to be around 155.0 ppm . This is consistent with the experimental value in the parent compound.

  • The Ester-Bearing Carbon (C-1): The region around 108.5 ppm is assigned to C-1. This carbon is ortho to the hydroxyl group, leading to strong shielding that counteracts the deshielding effect of the attached ester group. This assignment is strongly supported by the experimental data for the reference compounds.

  • The Carbonyl and Methyl Carbons: The carbonyl carbon (C=O ) is readily identified by its characteristic downfield shift at approximately 170.0 ppm . The methyl carbon of the ester group (-OCH3 ) is found in the typical aliphatic region around 52.5 ppm .

  • Other Aromatic Carbons: The remaining aromatic carbons are assigned based on the combined electronic effects. For instance, C-7 , which is para to the C-3 bromine, is predicted to be deshielded (~138.0 ppm) due to the complex interplay of inductive and resonance effects propagated through the naphthalene system.

Experimental Workflow: Acquiring High-Quality 13C NMR Data

To experimentally validate the predicted data, the following protocol provides a robust methodology for acquiring a high-quality 13C NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice for this compound due to its good solubilizing power for moderately polar organics and its single, well-defined solvent peak at ~77.16 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

    • Tune and match the 13C probe to the sample.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (zgpg30 or similar).

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl, are captured.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is needed.

    • Number of Scans (NS): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.

    • Integrate the peaks (note: 13C integration is generally not quantitative under standard conditions).

    • Pick and label all peaks.

Logical Workflow Diagram

The following diagram illustrates the logical process of assigning 13C NMR peaks for a novel compound, blending predictive methods with comparative analysis.

G cluster_0 Data Acquisition cluster_1 Comparative Analysis cluster_2 Spectral Assignment & Validation Propose_Structure Propose Structure: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate Predict_Shifts Predict 13C Shifts (e.g., NMRDB, ACD/Labs) Propose_Structure->Predict_Shifts Acquire_Data Acquire Experimental 13C NMR Spectrum Propose_Structure->Acquire_Data Initial_Assignment Initial Peak Assignment: Compare Predicted & Experimental Predict_Shifts->Initial_Assignment Predicted Data Acquire_Data->Initial_Assignment Experimental Data Search_DB Search Databases for Analogous Compounds Analyze_Substituent_Effects Analyze Substituent Effects (-OH, -Br, -COOCH3) Search_DB->Analyze_Substituent_Effects Refine_Assignment Refine Assignment using Comparative Data & Theory Analyze_Substituent_Effects->Refine_Assignment Theoretical Basis Initial_Assignment->Refine_Assignment Final_Validation Final Structure Validation Refine_Assignment->Final_Validation

Caption: Workflow for 13C NMR structural elucidation.

This comprehensive approach, combining predictive tools with rigorous comparison to known compounds and a solid understanding of chemical principles, provides a high degree of confidence in the structural assignment of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, serving as a reliable guide for researchers in the field.

References

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A Researcher's Guide to the Infrared Spectroscopic Fingerprint of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, a halogenated aromatic ester, presents a unique spectroscopic profile that is critical for its identification and quality control. This guide provides an in-depth interpretation of its infrared (IR) absorption spectrum, offering a comparative analysis with structurally related analogs to elucidate the influence of its distinct functional groups and substituents.

Understanding the Vibrational Landscape of a Complex Aromatic Ester

The infrared spectrum of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is a composite of the vibrational modes of its constituent parts: a naphthalene core, a hydroxyl group, a methyl ester, and two bromine substituents. Each of these components gives rise to characteristic absorption peaks, and their electronic interplay results in a unique spectroscopic fingerprint. Predicting and interpreting this spectrum requires a foundational understanding of group frequencies and the electronic effects of substituents.

The logical workflow for interpreting the IR spectrum of our target compound involves dissecting the molecule into its primary functional groups and predicting their characteristic absorption ranges. These predictions are then refined by considering the electronic and steric effects of the neighboring substituents on the naphthalene ring.

Molecule Methyl 3,6-dibromo-2-hydroxy-1-naphthoate Functional_Groups Functional Group Identification Molecule->Functional_Groups  Dissect Spectral_Prediction Predicted IR Spectrum Functional_Groups->Spectral_Prediction  Predict  Ranges Substituent_Effects Analysis of Substituent Effects Substituent_Effects->Spectral_Prediction  Refine  Predictions Comparison Comparative Analysis with Analogs Spectral_Prediction->Comparison Interpretation Final Spectral Interpretation Comparison->Interpretation

Caption: Workflow for IR spectral interpretation of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate.

Predicted IR Absorption Peaks for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

While an experimental spectrum for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is not publicly available, we can predict its key absorption bands with a high degree of confidence based on established spectroscopic principles and data from analogous compounds.

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale and Key Characteristics
O-H Stretch (Phenolic) 3200 - 3550 (broad)The hydroxyl group attached to the naphthalene ring will exhibit a broad absorption band due to intermolecular hydrogen bonding. Its precise position can be influenced by concentration and sample preparation.
C-H Stretch (Aromatic) 3000 - 3100Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[1][2][3]
C-H Stretch (Aliphatic) 2850 - 2960The methyl group of the ester will show characteristic C-H stretching absorptions in this region.[1]
C=O Stretch (Ester) ~1715 - 1730The carbonyl group of the ester is conjugated with the aromatic naphthalene ring, which lowers its stretching frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).[4] The presence of the ortho-hydroxyl group may lead to intramolecular hydrogen bonding, further lowering the C=O frequency.
C=C Stretch (Aromatic) 1400 - 1600Aromatic rings display a series of characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring.[2][3]
C-O Stretch (Ester & Phenol) 1000 - 1300This region will contain strong absorptions from the C-O stretching vibrations of both the ester and the phenolic hydroxyl group.
C-Br Stretch (Aromatic) 515 - 690The carbon-bromine stretching vibrations for aromatic compounds are expected in the lower frequency region of the spectrum.

Comparative Spectroscopic Analysis

To contextualize the predicted spectrum, a comparison with readily available analogs is invaluable. We will consider two key comparators: the non-brominated parent compound, Methyl 3-hydroxy-2-naphthoate , and a commercially available isomer, Methyl 6-bromo-2-naphthoate .

Primary Comparator: Methyl 3-hydroxy-2-naphthoate

The IR spectrum of Methyl 3-hydroxy-2-naphthoate provides a direct baseline for understanding the impact of the two bromine atoms in our target molecule. An experimental spectrum is available for this compound.[5]

Key Spectroscopic Differences:

FeatureMethyl 3,6-dibromo-2-hydroxy-1-naphthoate (Predicted)Methyl 3-hydroxy-2-naphthoate (Experimental)Rationale for the Difference
Fingerprint Region More complex with additional peaksSimpler fingerprint regionThe C-Br stretching and bending vibrations of the two bromine atoms will introduce additional complexity in the fingerprint region (< 1000 cm⁻¹).
C-Br Stretch Present (515 - 690 cm⁻¹)AbsentThis is the most direct spectroscopic evidence of bromination.
Aromatic C-H Bending Altered patternCharacteristic pattern for its substitutionThe substitution pattern on the aromatic ring significantly influences the out-of-plane C-H bending vibrations (oop), typically found between 675-900 cm⁻¹.[2] The presence of the bromine atoms will alter this pattern.

The experimental workflow for a comparative IR analysis is straightforward, involving the acquisition of spectra for both the target compound and its analogs under identical conditions to ensure data consistency.

Sample_Prep Sample Preparation (e.g., KBr pellet, Nujol mull) IR_Spectrometer FTIR Spectrometer Sample_Prep->IR_Spectrometer Data_Acquisition Spectral Acquisition IR_Spectrometer->Data_Acquisition Data_Processing Data Processing (e.g., baseline correction) Data_Acquisition->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis

Caption: Experimental workflow for comparative FTIR spectroscopy.

Alternative for Comparison: Methyl 6-bromo-2-naphthoate

Methyl 6-bromo-2-naphthoate is a commercially available isomer that serves as another useful, albeit less direct, comparator.[6][7] While it lacks the hydroxyl group and the second bromine atom of our target molecule, its analysis helps to isolate the spectroscopic signature of a single bromine substituent on the naphthalene ring.

Predicted Salient Features of Methyl 6-bromo-2-naphthoate IR Spectrum:

  • Absence of O-H Stretch: No broad absorption band in the 3200-3550 cm⁻¹ region.

  • C=O Stretch: Expected around 1715-1725 cm⁻¹, typical for an aromatic ester.

  • Aromatic C=C and C-H Stretches: Present in their characteristic regions.

  • C-Br Stretch: A distinct absorption in the 515-690 cm⁻¹ range.

By comparing the spectra of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, Methyl 3-hydroxy-2-naphthoate, and Methyl 6-bromo-2-naphthoate, researchers can confidently assign the observed absorption bands and confirm the identity and purity of their synthesized material. The presence or absence of the characteristic O-H and C-Br stretches, along with shifts in the carbonyl and fingerprint regions, provide a robust method for structural elucidation.

Experimental Protocols

FTIR Spectroscopy of Naphthalene Derivatives

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Perform baseline correction and other necessary spectral processing.

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum with reference spectra of analogous compounds.

Conclusion

The infrared spectrum of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is a rich source of structural information. A thorough understanding of its predicted absorption peaks, substantiated by a comparative analysis with non-brominated and mono-brominated analogs, provides a powerful tool for researchers in the field. This guide offers a comprehensive framework for the interpretation of this complex molecule's spectroscopic fingerprint, underscoring the importance of a multi-faceted analytical approach in modern chemical research.

References

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

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  • ResearchGate. (2019, November). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate. As experimental spectra for this specific compound are not widely available in public databases, this document synthesizes established fragmentation principles for aromatic, halogenated, and esterified compounds to construct a theoretical fragmentation pathway. This predictive approach serves as a powerful tool for researchers in structural elucidation, metabolite identification, and synthetic chemistry, offering a robust framework for interpreting experimental data.

We will explore the key bond cleavages, rearrangement reactions, and the characteristic isotopic patterns that define the mass spectrum of this molecule. Furthermore, this guide will compare the predicted fragmentation with that of structurally related compounds and present a standardized protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Theoretical Framework: Predicting the Molecular Ion and Isotopic Pattern

The first step in interpreting any mass spectrum is to identify the molecular ion (M⁺•). For Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, the molecular structure and formula are foundational to all subsequent analysis.

  • Molecular Formula: C₁₂H₈Br₂O₃

  • Monoisotopic Mass: 357.88 Da (using ⁷⁹Br)

  • Average Molecular Weight: 359.99 g/mol

A critical feature in the mass spectrum of this compound will be the isotopic pattern generated by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). The presence of two bromine atoms will result in a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments:

  • M⁺• Peak: Contains two ⁷⁹Br isotopes.

  • (M+2)⁺• Peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺• peak.

  • (M+4)⁺• Peak: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M⁺• peak.

This distinctive 1:2:1 intensity ratio is a hallmark signature that provides immediate evidence for the presence of two bromine atoms in an ion. Aromatic systems like the naphthalene core are inherently stable, leading to the expectation of a prominent molecular ion peak in the EI spectrum.[1][2]

Predicted EI-MS Fragmentation Pathway

Upon electron impact, the molecular ion of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is formed. The subsequent fragmentation is driven by the relative stability of the resulting ions and neutral losses, governed by the functional groups present.[3] The most probable fragmentation pathways are detailed below.

Primary Fragmentation Reactions
  • Alpha-Cleavage of the Ester: The most common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) via alpha-cleavage.[2][4] This cleavage is driven by the formation of a highly stable acylium ion.

    • Neutral Loss: •OCH₃ (31 Da)

    • Resulting Ion (m/z 327/329/331): A dibrominated hydroxy-naphthoyl acylium ion. This ion is expected to be a major peak in the spectrum.

  • Ortho-Effect: Loss of Methanol: The proximity of the hydroxyl group to the methyl ester (an ortho arrangement) can facilitate a rearrangement reaction, leading to the elimination of a neutral methanol (CH₃OH) molecule. This is a common fragmentation pathway for ortho-hydroxy aromatic esters.

    • Neutral Loss: CH₃OH (32 Da)

    • Resulting Ion (m/z 326/328/330): An energetically favorable cyclic fragment.

Secondary Fragmentation Reactions

Following the initial losses, the primary fragment ions will undergo further dissociation:

  • Decarbonylation (Loss of CO): The acylium ion (m/z 327/329/331) is highly susceptible to the loss of a neutral carbon monoxide (CO) molecule. This is a classic fragmentation step for aromatic acylium ions.

    • Neutral Loss: CO (28 Da)

    • Resulting Ion (m/z 299/301/303): A dibrominated, hydroxylated naphthyl cation.

  • Loss of Bromine: Fragmentation can also proceed via the cleavage of a carbon-bromine bond. This can occur either from the molecular ion or from subsequent fragments. The loss of a bromine radical (•Br) would be a significant event.

    • Neutral Loss: •Br (79 or 81 Da)

    • Resulting Ion from M⁺• (m/z 279/281): A monobrominated molecular ion radical cation.

The interplay of these pathways will generate a complex but interpretable mass spectrum. The predicted fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (M⁺•) m/z 358/360/362 F1 Loss of •OCH₃ (α-Cleavage) M->F1 -31 Da F2 Loss of CH₃OH (Ortho Effect) M->F2 -32 Da Ion1 Dibromo-hydroxy-naphthoyl cation m/z 327/329/331 F1->Ion1 Ion2 Cyclic Ion m/z 326/328/330 F2->Ion2 F3 Loss of CO Ion1->F3 -28 Da Ion3 Dibromo-hydroxy-naphthyl cation m/z 299/301/303 F3->Ion3

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Summary of Predicted Key Fragments
m/z (using ⁷⁹Br) Proposed Ion Structure Neutral Loss from M⁺• Comments
358/360/362[C₁₂H₈Br₂O₃]⁺•-Molecular Ion (M⁺•) with characteristic 1:2:1 isotopic pattern.
327/329/331[M - •OCH₃]⁺•OCH₃ (31 Da)Result of alpha-cleavage; expected to be a major fragment.
326/328/330[M - CH₃OH]⁺•CH₃OH (32 Da)Result of the ortho-effect rearrangement.
299/301/303[M - •OCH₃ - CO]⁺•OCH₃, CO (59 Da)Subsequent loss of CO from the acylium ion.
279/281[M - •Br]⁺•Br (79 Da)Loss of a bromine radical from the molecular ion.
170[C₁₁H₆O₂]⁺•2xBr, CH₃, HRepresents the naphthoquinone-like core after multiple losses.
114[C₉H₆]⁺Multiple lossesA fragment corresponding to the core naphthalene ring structure.

Comparison with Structurally Related Compounds

To validate our predictions, we can compare them to the known mass spectra of simpler, analogous molecules.

  • Methyl 2-hydroxy-1-naphthoate (C₁₂H₁₀O₃): The non-brominated parent compound has a reported molecular ion at m/z 202.[5] Its spectrum shows major fragments at m/z 170 (loss of CH₃OH, consistent with the ortho-effect) and m/z 144 (loss of •OCH₃ and subsequent loss of CO).[5] This strongly supports our prediction that these two pathways will be dominant for the dibrominated analog.

  • 2-Hydroxy-1-naphthoic acid (C₁₁H₈O₃): The carboxylic acid precursor shows a molecular ion at m/z 188 and a prominent fragment at m/z 170 due to the loss of water (H₂O), which is analogous to the loss of methanol from the methyl ester.[6][7]

The fragmentation patterns of these related structures provide high confidence in the predicted behavior of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate. The primary difference will be the mass shifts caused by the two bromine atoms and the tell-tale isotopic clusters they produce.

Alternative & Complementary Analytical Techniques

While MS provides invaluable molecular weight and structural information through fragmentation, a comprehensive characterization relies on complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the precise substitution pattern on the naphthalene ring, distinguishing between isomers that MS might not easily differentiate.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as the hydroxyl (-OH stretch), the ester carbonyl (C=O stretch), and aromatic C-H bonds. The NIST WebBook provides reference IR spectra for related compounds like Methyl 3-hydroxy-2-naphthoate.[8]

Standard Operating Protocol: GC-MS Analysis

This section provides a typical workflow for analyzing a semi-volatile, thermally stable compound like Methyl 3,6-dibromo-2-hydroxy-1-naphthoate using GC-MS with electron ionization.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh ~1 mg of the solid sample.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

  • GC-MS Instrument Configuration:

    • Injector: Set to 280 °C in splitless mode for trace analysis.

    • GC Column: A standard 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line: Maintain at 290 °C to prevent sample condensation.

  • Mass Spectrometer Settings (EI Source):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion cluster.

    • Solvent Delay: Set a 3-4 minute solvent delay to prevent the filament from being saturated by the injection solvent.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

    • Analyze the mass spectrum, identifying the molecular ion cluster and key fragment ions as predicted in this guide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (~1 mg) B Dissolve in Solvent (1 mg/mL) A->B C Dilute to µg/mL (1-10 µg/mL) B->C D Inject 1 µL C->D E GC Separation (Temp Program) D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Analyze Spectrum G->H I Identify M⁺• and Fragments H->I J Confirm Structure I->J

Caption: Standard workflow for structural analysis via GC-MS.

Conclusion

The mass spectrum of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is predicted to be rich in structural information. The key diagnostic features for its identification are:

  • A prominent molecular ion cluster at m/z 358/360/362 with a characteristic 1:2:1 intensity ratio.

  • Major fragment ions resulting from the loss of a methoxy radical (•OCH₃) to yield an acylium ion at m/z 327/329/331.

  • A significant fragment from the loss of neutral methanol (CH₃OH) at m/z 326/328/330, driven by the ortho-hydroxyl group.

  • Further fragmentation of the acylium ion via the loss of carbon monoxide (CO) .

By leveraging these predictive insights and comparing them with empirical data obtained through a standardized GC-MS protocol, researchers can confidently identify and characterize this complex halogenated molecule.

References

  • National Center for Biotechnology Information. "Methyl 2-hydroxy-1-naphthoate" PubChem Compound Summary for CID 598533. [Link]

  • Chem Ed. "PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc." YouTube, 9 Jan. 2021. [Link]

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  • Mujawar, T., et al. "Step-by-step Interpretation of Mass Spectra for Absolute Beginners." Indonesian Journal of Multidisciplinary Research, vol. 1, no. 2, 2021, pp. 247-270. [Link]

  • Ossowski, T., et al. "Differentiation of methyl naphthoate isomers on the basis of the gas phase fragmentation of their metal cation complexes." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, 2015, pp. 67-77. [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikimedia Foundation, last edited 15 Sept. 2023. [Link]

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  • NIST. "2-Hydroxy-1-naphthoic acid." NIST Chemistry WebBook, SRD 69. [Link]

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Comparing Methyl 3,6-dibromo-2-hydroxy-1-naphthoate vs Ethyl 3,6-dibromo-2-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of polycyclic aromatic pharmaceutical intermediates, the choice between Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (MDHN) and Ethyl 3,6-dibromo-2-hydroxy-1-naphthoate (EDHN) is often dictated by downstream processing requirements rather than intrinsic biological activity.

While both serve as high-value scaffolds for Suzuki-Miyaura cross-coupling and nucleophilic substitutions , they exhibit distinct physicochemical behaviors:

  • Methyl Ester (MDHN): Preferred for crystallinity and atom economy . It typically exhibits a higher melting point, facilitating purification by recrystallization rather than chromatography.

  • Ethyl Ester (EDHN): Preferred for lipophilicity and solubility . It offers superior solubility in non-polar organic solvents (e.g., Toluene, DCM) during transition-metal catalyzed coupling reactions, reducing catalyst crashing.

This guide provides a technical analysis of their properties, synthetic utility, and experimental handling.

Physicochemical Profile

The structural difference of a single methylene group (-CH₂-) significantly impacts the solid-state properties and solution-phase behavior of these molecules.

Table 1: Comparative Properties
PropertyMethyl 3,6-dibromo-2-hydroxy-1-naphthoateEthyl 3,6-dibromo-2-hydroxy-1-naphthoateImpact on Workflow
Formula C₁₂H₈Br₂O₃C₁₃H₁₀Br₂O₃Ethyl adds lipophilic bulk.
Mol. Weight 359.99 g/mol 374.02 g/mol Methyl offers better atom economy (~4% mass savings).
Predicted LogP ~4.2~4.7Ethyl is more permeable but less water-soluble.
Melting Point High (Solid)Moderate (Solid)Methyl generally crystallizes more readily.
Solubility (MeOH) ModerateLowMethyl is easier to transesterify or hydrolyze in MeOH.
Solubility (Toluene) LowHighEthyl is superior for high-temp coupling reactions.
Hydrolysis Rate FastModerateEthyl provides slightly better stability against incidental hydrolysis.

Expert Insight: The 2-hydroxy group in both molecules forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the conformation, making the ester carbonyl less electrophilic than typical naphthoates. However, the electron-withdrawing bromine atoms at positions 3 and 6 deactivate the ring, making the phenol more acidic.

Synthetic Utility & Reactivity

These molecules are primarily used as trifunctional scaffolds . The three reactive sites allow for the construction of complex libraries (e.g., for retinoid analogs or binaphthyl ligands).

Reactivity Hierarchy
  • 2-OH Group: Nucleophilic; ready for alkylation (ether formation) or triflation.

  • 3-Br & 6-Br: Electrophilic; handles for Palladium-catalyzed coupling.

    • Note: The 3-position is sterically crowded by the ester and hydroxyl group, making the 6-position more reactive in controlled Suzuki couplings.

  • 1-Ester: Electrophilic; susceptible to hydrolysis or amidation.

Diagram 1: Synthetic Workflow & Selectivity

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity.

SyntheticWorkflow Start 2-Hydroxy-1-Naphthoic Acid Bromination Bromination (Br2, AcOH) Start->Bromination Intermediate 3,6-Dibromo-2-Hydroxy- 1-Naphthoic Acid Bromination->Intermediate Ester_Me MeOH / H2SO4 (Fischer Esterification) Intermediate->Ester_Me Ester_Et EtOH / H2SO4 (Fischer Esterification) Intermediate->Ester_Et MDHN Methyl Ester (MDHN) (High Crystallinity) Ester_Me->MDHN EDHN Ethyl Ester (EDHN) (High Solubility) Ester_Et->EDHN

Caption: Divergent synthesis of Methyl and Ethyl esters from the common brominated acid intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: Synthesis via Fischer Esterification

Objective: Convert 3,6-dibromo-2-hydroxy-1-naphthoic acid to its ester.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 10.0 mmol of 3,6-dibromo-2-hydroxy-1-naphthoic acid .

  • Solvent: Add 50 mL of Methanol (for MDHN) or Ethanol (for EDHN).

    • Note: The starting acid may not fully dissolve at room temperature.

  • Catalyst: Slowly add 1.0 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 6–12 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The product spot will be less polar (higher Rf) than the starting acid.

  • Workup:

    • Cool to room temperature.[1]

    • For MDHN: The methyl ester often precipitates upon cooling. Filter and wash with cold methanol.

    • For EDHN: Evaporate 80% of the solvent. Pour residue into ice water.[2] Extract with Ethyl Acetate.

  • Purification: Recrystallize from hot Ethanol or Toluene.

Protocol B: Regioselective Suzuki Coupling (C-6 Position)

Objective: Selectively couple an aryl group to the less hindered 6-position.

  • Reagents: Combine Ester (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent System:

    • For MDHN: Use DME/Water (dimethoxyethane is required to solubilize the methyl ester).

    • For EDHN: Use Toluene/Water (Ethyl ester solubility allows the use of non-polar toluene, which is often cleaner).

  • Reaction: Heat to 90°C under Nitrogen for 4 hours.

  • Observation: The 3-position Br is sterically hindered by the 2-OH and 1-COOR groups, preserving it for a second, harsher coupling step if desired.

Application in Drug Design (SAR)

In Medicinal Chemistry, the choice between Methyl and Ethyl esters often serves as a "Prodrug Strategy" or to modulate lipophilicity during lead optimization.

Lipophilicity & Permeability
  • EDHN (Ethyl): Increases ClogP by ~0.5 units compared to Methyl. This is critical when the target is intracellular, and passive diffusion is required.

  • MDHN (Methyl): Often used when the ester is a temporary protecting group intended to be hydrolyzed in vivo to the active acid form (e.g., similar to the activation mechanism of Adapalene analogs).

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-Ester (R) 2-OH (H-Bond) 3-Br (Steric) 6-Br (Distal) Effect_R Modulates Solubility & Hydrolysis (Me = Fast, Et = Slow) Core:f0->Effect_R Effect_OH Intramolecular H-Bond Reduces Ester Reactivity Core:f1->Effect_OH Effect_3Br Ortho-Steric Hindrance Prevents unwanted metabolism Core:f2->Effect_3Br Effect_6Br Primary Coupling Site Extends conjugation Core:f3->Effect_6Br

Caption: Functional analysis of the scaffold. The Ester group (R) is the primary variable for physicochemical tuning.

References

  • Synthesis of Naphthoic Acid Derivatives

    • Title: Synthesis and biological evaluation of substituted naphthoquinone deriv
    • Source: ARKIVOC, 2008 (xv) 176-192.
    • URL:[Link]

  • Suzuki Coupling on Naphthoates

    • Title: Site-Selective Suzuki—Miyaura Cross-Coupling Reactions of the Bis(triflate) of Methyl 3,7-Dihydroxy-2-naphthoate.[3]

    • Source: Synlett (via ResearchG
    • URL:[Link]

  • General Ester Hydrolysis Kinetics

    • Title: The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid.
    • Source: Journal of the Chemical Society (Resurfaced by Univ. Canterbury).
    • URL:[Link]

  • Adapalene (Related Naphthoate)

    • Title: Methyl 6-bromo-2-naphthoate Properties and Synthesis.[4]

    • Source: GuideChem.

Sources

Safety Operating Guide

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Chemical Identity & Hazard Profile

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is a specialized halogenated aromatic ester used primarily as an intermediate in organic synthesis and drug development. Due to the presence of two bromine atoms and a phenolic hydroxyl group on a naphthalene core, this compound requires strict adherence to halogenated waste protocols to prevent environmental contamination and the formation of toxic byproducts (e.g., dioxins) during incineration.

Property Data
CAS Number 1192263-94-7
Molecular Formula C₁₂H₈Br₂O₃
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate)
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (High potential due to halogenation)
Waste Classification Halogenated Organic Solid

Pre-Disposal Planning & Segregation

Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste streams immediately. Mixing halogenated compounds with general organic waste can elevate the disposal cost of the entire container by up to 300% and complicates the incineration process.

Segregation Logic
  • DO NOT mix with: Strong oxidizers (e.g., nitric acid, peroxides), strong bases, or non-halogenated solvents (unless the entire mixture is labeled halogenated).

  • DO segregate into:

    • Solid Waste: If disposing of pure powder or contaminated solids (gloves, weighing boats).

    • Liquid Waste: If dissolved in a solvent (e.g., reaction mother liquor), place in the Halogenated Solvent stream.

Container Selection
  • Solid Waste: Wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Liquid Waste: Amber glass or HDPE carboy (if compatible with the solvent).

  • Labeling: Must explicitly state "HALOGENATED" and list the full chemical name.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid / Stockpile
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) or work inside a fume hood to avoid dust inhalation.

  • Transfer: Transfer the solid directly into a dedicated wide-mouth halogenated waste container.

  • Deactivation (Optional but Recommended for High Reactivity): If the compound is suspected to be reactive, consult your EHS officer. For this specific ester, direct incineration is the standard path; chemical deactivation is rarely required unless it is part of a reactive mixture.

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant." Write the CAS # (1192263-94-7) clearly.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Solvent Check: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour into Halogenated Waste .

    • If dissolved in Acetone/Methanol: You must still pour this into Halogenated Waste because the solute (Methyl 3,6-dibromo-2-hydroxy-1-naphthoate) is halogenated.

  • Rinsing: Rinse the reaction vessel with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the halogenated waste container. Do not pour rinsate down the drain.[1]

Visual Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound is routed to the correct incineration facility, preventing regulatory violations.

WasteSegregation Start Waste Generation: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Debris) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Container: Wide-Mouth HDPE/Glass Label: 'Solid Halogenated Waste' SolidPath->SolidBin LiquidCheck Is the solvent Halogenated? LiquidPath->LiquidCheck HaloSolvent Yes (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent No (e.g., Acetone, MeOH) LiquidCheck->NonHaloSolvent FinalLiquid Container: Carboy (Glass/HDPE) Label: 'Halogenated Solvent Waste' (Trace Halogens make it Halogenated) HaloSolvent->FinalLiquid NonHaloSolvent->FinalLiquid Contaminates Stream

Caption: Decision logic for segregating Methyl 3,6-dibromo-2-hydroxy-1-naphthoate waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.

Figure 2: Spill Response & Cleanup

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Incident Assess Assess Volume & Form (Powder vs. Solution) Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Mask Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Gently Sweep/Scoop (Avoid Dust Generation) SolidSpill->Sweep Absorb Cover with Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Bag Place in Sealed Bag/Jar Sweep->Bag Absorb->Bag Tag Tag as 'Halogenated Waste' Bag->Tag EHS Notify EHS for Pickup Tag->EHS

Caption: Step-by-step workflow for containing and cleaning up spills of brominated naphthoates.

Regulatory & Compliance Framework

US EPA (RCRA)
  • Status: While Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is not explicitly "P-listed" or "U-listed" by specific name, it falls under the characteristic of Toxic if leachable, and generally must be treated as a hazardous waste due to the halogen content.

  • Disposal Code: If not specified, default to D001 (Ignitable, if in solvent) or state-specific codes for halogenated organics.

  • Destruction Method: High-temperature incineration (>1100°C) with scrubbers is required to capture Hydrogen Bromide (HBr) gas and prevent the formation of polybrominated dibenzodioxins (PBDDs).

European Waste Catalogue (EWC)[3]
  • Code: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 6-bromo-2-naphthoate (Analogous Hazard Data). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-hydroxy-2-naphthoate. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • ChemBuyersGuide. (2025). Product Entry: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (CAS 1192263-94-7).[2][3][4] Retrieved from

Sources

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